

understanding the formation of repaglinide metabolites by human liver microsomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460

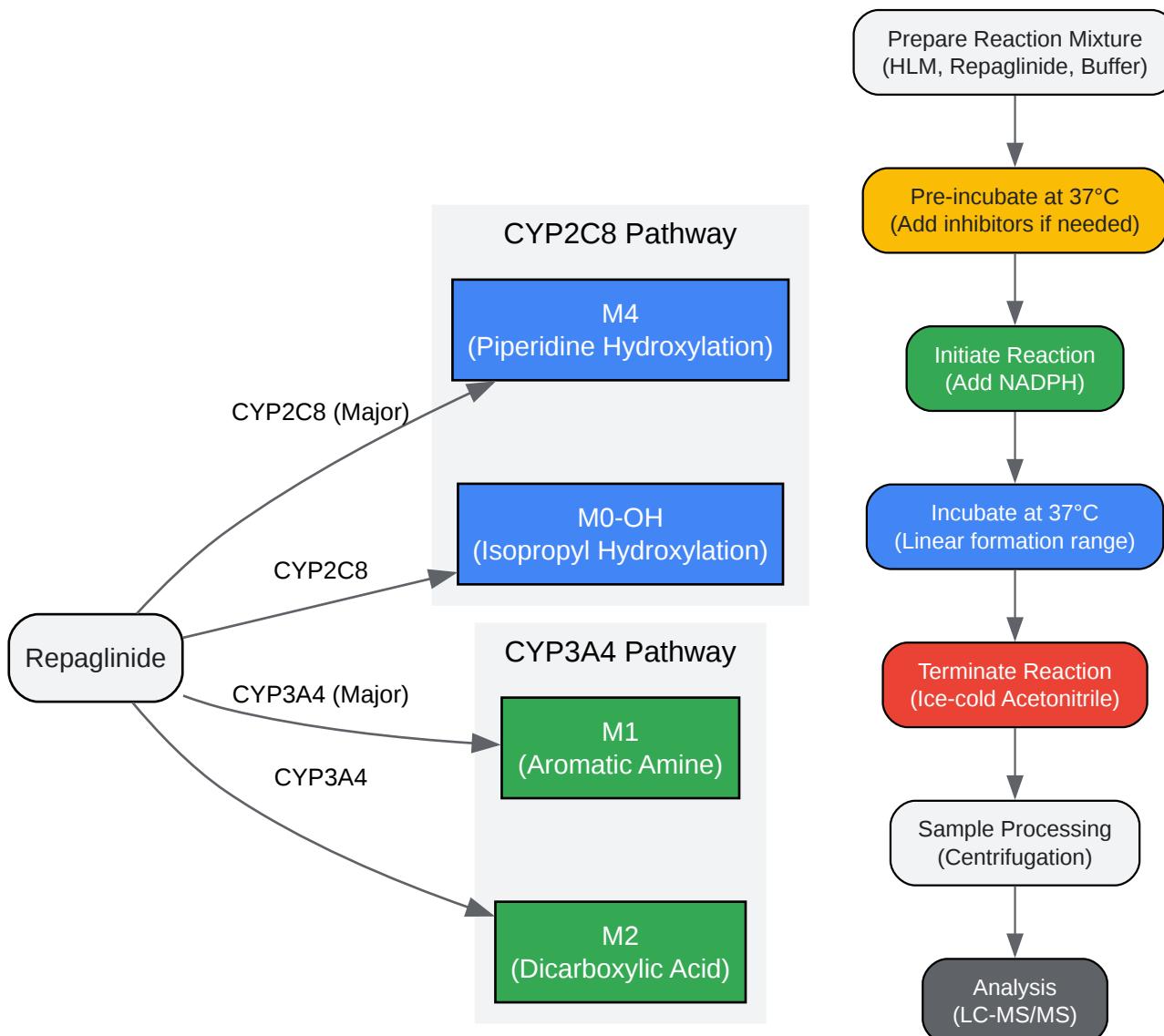
[Get Quote](#)

An In-Depth Technical Guide to the Formation of Repaglinide Metabolites by Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of repaglinide, an anti-diabetic drug of the meglitinide class, with a specific focus on its biotransformation by human liver microsomes (HLM). Understanding the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation is critical for predicting drug-drug interactions, understanding interindividual variability in patient response, and ensuring drug safety and efficacy.

Executive Summary


Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation mediated by the cytochrome P450 (CYP) enzyme system, with less than 2% of an oral dose excreted unchanged.^[1] The two principal enzymes responsible for its metabolism are CYP2C8 and CYP3A4.^{[2][3]} These enzymes convert repaglinide into several metabolites, most notably M1, M2, and M4, which are pharmacologically inactive and primarily excreted in the bile.^[2] The dual involvement of CYP2C8 and CYP3A4 has significant implications for clinical pharmacokinetics and potential drug-drug interactions.^{[1][4]} This guide details the specific roles of these enzymes, presents quantitative data on metabolite formation, outlines typical experimental protocols for studying these pathways in HLM, and provides visual representations of the core metabolic processes.

Metabolic Pathways and Key Enzymes

The oxidative metabolism of repaglinide in HLM leads to the formation of several key metabolites. The primary pathways are catalyzed by CYP2C8 and CYP3A4, which exhibit distinct but sometimes overlapping substrate specificities.[\[3\]](#)

- **CYP2C8-Mediated Metabolism:** This enzyme is principally responsible for the formation of M4, a product of hydroxylation on the piperidine ring.[\[1\]](#)[\[2\]](#) The M4 metabolic pathway is now considered a specific probe for assessing in vivo CYP2C8 activity and drug interactions.[\[5\]](#)
- **CYP3A4-Mediated Metabolism:** CYP3A4 is the main catalyst for the formation of M1 (an aromatic amine resulting from N-dealkylation) and M2 (an oxidized dicarboxylic acid).[\[1\]](#)[\[2\]](#)[\[4\]](#) The formation of M2 is a more complex process that has also been shown to involve aldehyde dehydrogenase.[\[5\]](#)

While both enzymes can contribute to the formation of multiple metabolites, M4 is predominantly formed by CYP2C8 and M1 by CYP3A4.[\[1\]](#) At therapeutic concentrations of repaglinide (below 0.4 μ M), both CYP2C8 and CYP3A4 contribute to its metabolism at comparable rates.[\[6\]](#) However, other studies suggest the overall contribution of CYP2C8 to repaglinide clearance is larger.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]
- 3. The CYP2C8 inhibitor trimethoprim increases the plasma concentrations of repaglinide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of the Contribution of CYP2C8 and CYP3A4 in Repaglinide Metabolism by Human Liver Microsomes Under Various Buffer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the formation of repaglinide metabolites by human liver microsomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585460#understanding-the-formation-of-repaglinide-metabolites-by-human-liver-microsomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com